molecular formula C12H10N4O B11179951 2-(2-furyl)-7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[1,5-a]pyrimidine

2-(2-furyl)-7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11179951
M. Wt: 226.23 g/mol
InChI Key: WSAJWFJGZWCFHB-UHFFFAOYSA-N
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Description

2-(2-furyl)-7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-furyl)-7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[1,5-a]pyrimidine can be achieved through several methods. One common approach involves the annulation of a pyrimidine moiety to a triazole ring. This can be done by condensing diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another method involves the oxidation of aminopyrimidine Schiff bases under mild conditions using iron (III) chloride .

Industrial Production Methods: Industrial production of this compound typically involves the use of environmentally friendly catalysts and solvent-free conditions to enhance yield and reduce waste. For example, a dicationic molten salt based on Tropine has been used as an active catalyst to achieve high yields of triazolopyrimidine derivatives under solvent-free conditions or in ethanol as a green solvent .

Chemical Reactions Analysis

Types of Reactions: 2-(2-furyl)-7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites within the compound’s structure.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like iron (III) chloride for oxidation reactions and reducing agents for reduction reactions. Substitution reactions often involve nucleophilic or electrophilic reagents depending on the desired product .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of triazolopyrimidine derivatives with different functional groups .

Scientific Research Applications

2-(2-furyl)-7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an anticancer agent due to its ability to inhibit CDK2, a key enzyme involved in cell cycle regulation . Additionally, it has applications in the development of adenosine receptor antagonists, which are important in the treatment of various neurological disorders .

Properties

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

11-(furan-2-yl)-1,8,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene

InChI

InChI=1S/C12H10N4O/c1-3-8-7-13-12-14-11(10-5-2-6-17-10)15-16(12)9(8)4-1/h2,5-7H,1,3-4H2

InChI Key

WSAJWFJGZWCFHB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N3C(=NC(=N3)C4=CC=CO4)N=C2

Origin of Product

United States

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